molecular formula C6H6NNaO2S B13664462 Sodium 5-methylpyridine-2-sulfinate

Sodium 5-methylpyridine-2-sulfinate

Cat. No.: B13664462
M. Wt: 179.17 g/mol
InChI Key: CNLZMPZEXSITAA-UHFFFAOYSA-M
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Description

Contextualization of Heteroaromatic Sulfinates in Modern Chemical Synthesis

Heteroaromatic sulfinates, a class of organosulfur compounds, have garnered significant attention in contemporary organic synthesis. Their versatility allows them to act as both nucleophilic and electrophilic partners in a variety of chemical reactions. rsc.org This dual reactivity has made them valuable reagents for creating complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Sulfinic acids and their corresponding salts are particularly effective in forming carbon-sulfur and carbon-carbon bonds, which are crucial linkages in many biologically active compounds. rsc.orgacs.org They have emerged as powerful building blocks for creating a wide array of organosulfur compounds under relatively mild conditions. rsc.org The development of novel methods utilizing these reagents continues to expand the toolkit of synthetic chemists, enabling the construction of previously inaccessible molecular architectures.

Historical Development and Evolution of Pyridine-Derived Sulfinate Reagents

The chemistry of pyridine (B92270), a heterocyclic aromatic compound, has a rich history dating back to its discovery in the 19th century. wikipedia.org However, the specific application of pyridine-derived sulfinates as reagents in cross-coupling reactions is a more recent development. Traditionally, the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, relied heavily on boronic acids in Suzuki-Miyaura cross-coupling reactions. nih.govsigmaaldrich.com

While effective, the use of pyridine-2-boronic acids presented challenges due to their instability and the difficulty in their preparation. nih.govsigmaaldrich.com This led researchers to seek more stable and reliable alternatives. Pyridine-2-sulfinates emerged as a promising solution, offering a robust and efficient pathway for the synthesis of 2-substituted pyridines. nih.govsigmaaldrich.com The work of Professor Michael C. Willis and his collaborators, in partnership with Pfizer, was instrumental in demonstrating the broad scope and utility of pyridine-2-sulfinates as nucleophilic coupling partners in palladium-catalyzed reactions. sigmaaldrich.com

A significant advancement in this area has been the development of "latent" sulfinate reagents, such as allylsulfones and β-nitrile or β-ester sulfones. researchgate.netnih.govnih.gov These compounds are more stable and easier to handle than the corresponding sulfinate salts and can be activated in situ under the reaction conditions to generate the desired sulfinate nucleophile. researchgate.netnih.gov This approach has proven to be particularly useful for multi-step syntheses and for the preparation of complex molecules. researchgate.netnih.gov

Overview of the Research Landscape for Sodium 5-methylpyridine-2-sulfinate

This compound is a specific example of a pyridine-derived sulfinate that has found application in modern organic synthesis. Its structure, featuring a methyl group at the 5-position of the pyridine ring, influences its reactivity and physical properties. This compound serves as a key reagent in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of pyridine derivatives. sigmaaldrich.comscientificlabs.ie

Properties

Molecular Formula

C6H6NNaO2S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;5-methylpyridine-2-sulfinate

InChI

InChI=1S/C6H7NO2S.Na/c1-5-2-3-6(7-4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

CNLZMPZEXSITAA-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 5 Methylpyridine 2 Sulfinate and Analogues

Direct Synthesis Routes to Sodium 5-methylpyridine-2-sulfinate

Direct synthetic methods provide straightforward access to this compound, primarily through the oxidation of appropriate sulfur-containing precursors or the derivatization of sulfones.

Oxidation Pathways for Thiol and Sulfide Precursors

A prevalent and operationally simple method for the preparation of pyridine (B92270) sulfinates involves the oxidation of the corresponding pyridinethiols. rsc.org This approach is favored due to the commercial availability or straightforward synthesis of the thiol starting materials. The oxidation is typically achieved using a mixture of sodium hydroxide (B78521) and hydrogen peroxide, providing the desired sodium sulfinate in high yields. rsc.org This method's robustness and simplicity make it a preferred route for accessing a variety of pyridine sulfinate salts. rsc.orgnih.gov

Another viable, though less direct, pathway involves a two-step sequence starting from mercaptopyridines. This includes an SNAr reaction of 2-chloropyrimidine (B141910) with a mercaptopyridine or a copper-mediated cross-coupling of 2-mercaptopyrimidine (B73435) with a pyridyl halide, followed by an oxidation step to yield the sulfone, which can then be converted to the sulfinate. acs.org

Derivatization from Pyridine Sulfones

Pyridine sulfones serve as key intermediates in the synthesis of pyridine sulfinates. These sulfones can be prepared from readily available starting materials such as thiols or halides. nih.gov For instance, pyridyl pyrimidylsulfones can be synthesized and subsequently act as precursors to pyridylsulfinates. acs.org The conversion of the sulfone to the sulfinate is a critical step that enables the use of these compounds in further synthetic applications.

Preparation of Latent Pyridine Sulfinate Reagents

To overcome challenges associated with the handling, purification, and solubility of metal sulfinate salts, "latent" or "masked" sulfinate reagents have been developed. nih.govresearchgate.net These precursors generate the active sulfinate species in situ under specific reaction conditions.

β-Nitrile and β-Ester Sulfones as Precursors

A significant advancement in this area is the use of β-nitrile and β-ester sulfones as base-activated latent sulfinate reagents. nih.govresearchgate.net These compounds are stable and can be carried through multi-step synthetic sequences. nih.gov The active sulfinate is released via an E1cB (Elimination Unimolecular conjugate Base) mechanism under basic conditions, which are typical for cross-coupling reactions. acs.orgnih.gov

The synthesis of these β-nitrile sulfones can be achieved through several routes:

Conjugate addition of a thiol to acrylonitrile (B1666552) followed by oxidation. nih.gov

Reaction of aryl halides with sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). nih.gov

Utilization of SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form the parent sulfinate, followed by conjugate addition. nih.gov

Similarly, β-ester sulfones function as effective latent sulfinate precursors, providing the active species under comparable basic conditions. nih.govrsc.org

In Situ Generation of Sulfinate Salts under Reaction Conditions

The in situ generation of sulfinate salts from their latent forms is a key feature of modern cross-coupling methodologies. For β-nitrile and β-ester sulfones, the presence of a base in the reaction mixture triggers the elimination of acrylonitrile or an acrylate, respectively, to unmask the sulfinate nucleophile. nih.govresearchgate.net This approach has been successfully applied in palladium-catalyzed desulfinative cross-coupling reactions with (hetero)aryl bromides to produce a wide array of biaryl compounds. nih.gov

Another strategy involves the use of pyridyl pyrimidylsulfones, which generate the corresponding sulfinates in situ through a nucleophilic aromatic substitution (SNAr) process with nucleophiles like aryloxides. acs.org This method allows for the subsequent desulfinative cross-coupling in the presence of a palladium catalyst. acs.org

Synthesis of Related Pyridine Sulfinate Derivatives

The synthetic methodologies described are not limited to this compound and can be extended to a broad range of related pyridine sulfinate derivatives. For example, lithium pyridyl sulfinates can be prepared via metallation of the parent pyridine followed by trapping with a sulfur dioxide surrogate such as N-Me-pyrrolidine SO₂ adduct (TIMSO). rsc.org This has been demonstrated in the synthesis of lithium 6-methoxypyridine-3-sulfinate from 5-bromo-2-methoxypyridine.

The versatility of these methods allows for the preparation of pyridine sulfinates with various substituents on the pyridine ring, including electron-withdrawing and electron-donating groups. rsc.orgacs.org This accessibility to a diverse library of pyridine sulfinate derivatives is crucial for their application in medicinal chemistry and materials science, enabling the synthesis of complex molecules and the exploration of structure-activity relationships. semanticscholar.orgnih.govresearchgate.net

Table of Reaction Conditions for Pyridine Sulfinate Synthesis and Coupling

Reaction Type Precursor Reagents and Conditions Product Yield Reference
Oxidation Pyridinethiol NaOH, H₂O₂ Sodium Pyridine Sulfinate High rsc.org
Cross-Coupling Pyridine Sodium Sulfinate Aryl Halide, Pd(OAc)₂, PCy₃, K₂CO₃, 1,4-dioxane, 150 °C 2-Arylpyridine Good to High rsc.org
Latent Reagent Coupling β-Nitrile Pyridylsulfone 4-Bromoanisole, Pd(OAc)₂, cataCXium A, K₂CO₃, AcOH, Toluene, 120 °C Biaryl Product 88% researchgate.net
Latent Reagent Coupling β-Ester Pyridylsulfone Aryl Bromide, Pd(OAc)₂, Ligand, Base, Solvent, 130 °C Arylpyridine Good nih.gov
In Situ Generation Pyridyl Pyrimidylsulfone Aryl Bromide, Pd Catalyst, Phenol, Cs₂CO₃ (Hetero)arylpyridine Moderate to Good acs.org

Positional Isomers and Methyl-Substituted Analogues

The synthesis of positional isomers and methyl-substituted analogues of this compound leverages established methods applied to appropriately substituted pyridine precursors. Pyridine-2-sulfinates bearing a range of substituents, including various methyl-substituted isomers, have been successfully prepared and utilized in palladium-catalyzed coupling reactions. rsc.org

A common and effective strategy for creating these analogues is the oxidation of the corresponding pyridine-2-thiol. For instance, commercially available methyl-substituted pyridine-2-thiols can be oxidized to the desired sodium pyridine sulfinate. This approach highlights the utility of readily available starting materials for accessing a variety of sulfinate analogues.

Another powerful method involves the direct functionalization of the pyridine ring. This can be achieved through the lithiation of a substituted pyridine followed by trapping the resulting organolithium species with a sulfur dioxide surrogate like N-Me-pyrrolidine SO2 adduct (TIMSO). nih.gov This allows for the regioselective introduction of the sulfinate group at a specific position determined by the initial lithiation step.

The scope of these methods allows for the preparation of various isomers, such as sodium 4-methylpyridine-2-sulfinate and sodium 6-methylpyridine-2-sulfinate, which are valuable reagents in their own right for constructing complex pyridine-containing molecules. sigmaaldrich.com

Table 1: Synthesis of Methyl-Substituted Pyridine Sulfinate Analogues This table is interactive. You can sort and filter the data.

Compound Name Starting Material Synthetic Method Key Features Reference
Sodium 4-methylpyridine-2-sulfinate 4-methylpyridine-2-thiol Oxidation Utilizes commercially available thiol precursor. rsc.org
Sodium 6-methylpyridine-2-sulfinate 6-methylpyridine-2-thiol Oxidation Effective for preparing sterically hindered sulfinates. rsc.org
2,6-dimethylpyridine derivative Methyl 3-aminobut-2-enoate Hantzsch-type synthesis Assembly of the pyridine ring from acyclic precursors. mdpi.com

Halogenated and Other Electronically Modified Pyridine Sulfinates

The synthesis of pyridine sulfinates can be extended to include analogues bearing halogens or other groups that significantly modify the electronic properties of the pyridine ring. These modifications are crucial for tuning the reactivity of the sulfinate in subsequent reactions and for accessing a wider range of functionalized target molecules.

Electron-withdrawing groups, such as trifluoromethyl (CF3), nitrile (CN), or ester functionalities, can be incorporated into the pyridine sulfinate structure. nih.govtcichemicals.com For example, sodium 5-(trifluoromethyl)pyridine-2-sulfinate is a commercially available reagent that has proven effective in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comtcichemicals.com The synthesis of these compounds can proceed from the corresponding substituted pyridines using the general methods described previously. The presence of these electron-withdrawing groups can influence the stability and nucleophilicity of the sulfinate. nih.gov

Conversely, electron-donating groups can also be installed. A notable example is the synthesis of lithium 6-methoxypyridine-3-sulfinate. This synthesis starts with 5-bromo-2-methoxypyridine, which undergoes lithiation via halogen-metal exchange at low temperature. The resulting lithiated pyridine is then reacted with a sulfur dioxide surrogate, TIMSO, to yield the desired sulfinate in high yield. This demonstrates a powerful strategy for converting readily available halogenated pyridines into functionalized sulfinate reagents.

The ability to introduce a wide array of functional groups, from the strongly electron-withdrawing trifluoromethyl group to electron-donating alkoxy groups, underscores the versatility of the synthetic methodologies available for preparing these valuable coupling partners. rsc.orgnih.gov

Table 2: Synthesis of Electronically Modified Pyridine Sulfinate Analogues This table is interactive. You can sort and filter the data.

Compound Name Starting Material Synthetic Method Electronic Nature of Substituent Reference
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate 5-(Trifluoromethyl)pyridine precursor General oxidation or lithiation/sulfinylation Electron-withdrawing sigmaaldrich.comtcichemicals.com
Sodium 4-(trifluoromethyl)pyridine-2-sulfinate 4-(Trifluoromethyl)pyridine precursor General oxidation or lithiation/sulfinylation Electron-withdrawing sigmaaldrich.com
Lithium 6-methoxypyridine-3-sulfinate 5-Bromo-2-methoxypyridine Lithiation and reaction with TIMSO Electron-donating
Pyridine sulfinate with ester group Pyridine precursor with ester group In situ generation from β-ester sulfone Electron-withdrawing nih.gov

Reactivity Profiles and Transformative Applications of Sodium 5 Methylpyridine 2 Sulfinate

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in the pharmaceutical and materials science industries for creating C-C bonds. semanticscholar.org However, the use of pyridine-based nucleophiles, especially 2-substituted pyridines, has often been challenging due to the difficult preparation, poor stability, and low reactivity of the corresponding pyridine-2-boronates. semanticscholar.orgnih.gov Pyridine (B92270) sulfinates, such as Sodium 5-methylpyridine-2-sulfinate, have been introduced as superior alternatives to these traditional boronate reagents. semanticscholar.orgsigmaaldrich.com These sulfinate salts are stable, easy to prepare, and exhibit high efficiency in cross-coupling reactions. semanticscholar.orgnih.gov

The desulfinative coupling process involves the reaction of a (hetero)aryl sulfinate with a (hetero)aryl halide, catalyzed by a palladium complex, leading to the extrusion of sulfur dioxide (SO₂) and the formation of a new C-C bond. nih.govunimelb.edu.au Mechanistic studies have revealed that for pyridine sulfinates, a chelated Pd(II) sulfinate complex is a key intermediate, and the rate-limiting step is the loss of SO₂ from this complex. nih.gov This methodology provides a reliable and operationally simple route to valuable linked pyridine structures. semanticscholar.org

The palladium-catalyzed coupling of this compound with various aryl and heteroaryl halides is a powerful method for constructing C(sp²)-C(sp²) bonds. This reaction has proven to be of broad scope and high utility, overcoming many limitations of the conventional Suzuki-Miyaura coupling when applied to pyridine systems. semanticscholar.org The reaction typically employs a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) and a base like potassium carbonate (K₂CO₃). semanticscholar.org

The synthesis of biaryl compounds is a key application of this methodology. This compound serves as an effective nucleophilic partner, coupling with a wide range of aryl halides to produce substituted biaryls in good to excellent yields. This transformation is tolerant of various functional groups on the aryl halide partner, including electron-donating and electron-withdrawing substituents. semanticscholar.org The reaction provides a direct and efficient pathway to molecules that are otherwise challenging to synthesize.

EntryAryl HalideProductYield (%)
14-Bromobenzonitrile4-(5-methylpyridin-2-yl)benzonitrile91
21-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)-5-methylpyridine95
34-Bromo-1,2-dimethylbenzene5-Methyl-2-(3,4-dimethylphenyl)pyridine95
41-Bromo-4-methoxybenzene2-(4-Methoxyphenyl)-5-methylpyridine87
5Methyl 4-bromobenzoateMethyl 4-(5-methylpyridin-2-yl)benzoate88

Reaction conditions: this compound (2.0 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 110 °C. Data sourced from Markovic et al. semanticscholar.org

A significant advantage of using pyridine sulfinates is the direct and reliable synthesis of 2-arylpyridines. semanticscholar.org Traditional methods involving pyridyl boronates are often inefficient for these substrates. semanticscholar.orgsigmaaldrich.com The desulfinative cross-coupling strategy using this compound allows for the efficient coupling with various aryl halides, providing direct access to a diverse library of 2-arylpyridine derivatives. semanticscholar.org These products are valuable scaffolds in medicinal chemistry and materials science. semanticscholar.org The reaction's success with both aryl bromides and the less reactive aryl chlorides further underscores its utility. semanticscholar.org

The synthesis of bipyridine derivatives, which are crucial ligands in catalysis and building blocks for functional materials, is readily achieved through this palladium-catalyzed cross-coupling. researchgate.netmdpi.comorgsyn.org this compound can be coupled with various halopyridines to generate the corresponding bipyridine structures. semanticscholar.orgmdpi.com This method is particularly effective for producing unsymmetrical bipyridines and has been shown to be scalable. semanticscholar.orgresearchgate.net For instance, a gram-scale synthesis of a bipyridine was achieved with high yield using modified conditions with lower catalyst loading. semanticscholar.org

EntryHalopyridineProductYield (%)
12-Bromopyridine5-Methyl-2,2'-bipyridine94
23-Bromopyridine3-(5-Methylpyridin-2-yl)pyridine85
32-Bromo-5-(trifluoromethyl)pyridine5-Methyl-5'-(trifluoromethyl)-2,2'-bipyridine92
42-Chloro-5-nitropyridine5-Methyl-5'-nitro-2,2'-bipyridine72
52-Bromopyrimidine2-(5-Methylpyridin-2-yl)pyrimidine89

Reaction conditions: this compound (2.0 equiv.), heteroaryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 110 °C. Data sourced from Markovic et al. semanticscholar.org

The palladium-catalyzed desulfinative cross-coupling using pyridine sulfinates demonstrates a remarkably broad substrate scope. semanticscholar.org The reaction is not limited to the 5-methylpyridine-2-sulfinate; derivatives with other substituents (both electron-donating and -withdrawing) on the pyridine ring, as well as 3- and 4-pyridylsulfinates, are also effective coupling partners. semanticscholar.org This versatility allows for the synthesis of a wide array of linked (hetero)aryl structures. The reaction conditions are generally mild and tolerant of numerous functional groups, making this method highly valuable for applications in drug discovery and the synthesis of complex molecules. semanticscholar.org

The scope of the electrophilic coupling partner is extensive, a key feature that contributes to the reaction's synthetic utility. semanticscholar.org A wide variety of aryl and heteroaryl halides, including bromides and chlorides, serve as effective substrates. semanticscholar.orgnih.gov The reaction accommodates electrophiles with diverse electronic properties, from electron-rich to electron-poor systems. semanticscholar.org

Key variations in the electrophilic partner include:

Substituted Aryl Halides : Benzene derivatives with substituents such as cyano, trifluoromethyl, methyl, methoxy, and ester groups are well-tolerated. semanticscholar.org

Heteroaryl Halides : A range of heteroaromatic halides, including those based on pyrazine, pyrimidine, quinoline, and imidopyridine, can be successfully coupled. semanticscholar.org This allows for the construction of complex, medicinally relevant linked heterocyclic molecules.

Aryl Chlorides : The ability to use more affordable and readily available aryl chlorides as coupling partners, in addition to bromides, enhances the economic viability and practicality of this method. semanticscholar.org

The robustness of this methodology with respect to the electrophile allows for its application in library synthesis for rapid structure-activity relationship (SAR) studies in medicinal chemistry. semanticscholar.org

Scope and Substrate Generality in Cross-Coupling

Nucleophilic Coupling Partner Variations

The utility of this compound and related pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed reactions is marked by its broad scope with respect to the halide coupling partner. nih.govrsc.org These reactions effectively couple with a diverse array of both aryl and heteroaryl halides, demonstrating significant functional group tolerance. tcichemicals.com The process is efficient with both electron-donating and electron-withdrawing substituents on the pyridine ring. nih.gov

Research has demonstrated successful couplings with various (hetero)aryl bromides and, notably, the more cost-effective and readily available (hetero)aryl chlorides. rsc.orgsigmaaldrich.com The ability to use chloro-derivatives is a significant advantage from both an economic and accessibility standpoint. nih.gov The reaction conditions, typically involving a palladium acetate catalyst with a phosphine ligand like tricyclohexylphosphine and a carbonate base, are robust enough to facilitate the synthesis of complex biaryl and heterobiaryl structures. rsc.org This includes the challenging synthesis of linked pyridine-heterocyclic molecules, which are often difficult to prepare using traditional methods. rsc.org

The versatility of pyridine sulfinates extends to their application in creating libraries of medicinally relevant compounds. rsc.org For instance, they have been successfully used in the derivatization of complex molecules like the drugs varenicline (B1221332) and mepyramine. rsc.orgsemanticscholar.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling with Pyridine Sulfinates and Various Halide Partners. rsc.org

Pyridine Sulfinate DerivativeCoupling Partner (Halide)Catalyst SystemProductYield (%)
Sodium pyridine-3-sulfinate4-BromotoluenePd(OAc)₂, PCy₃, K₂CO₃3-(p-tolyl)pyridine99%
Sodium pyridine-2-sulfinate4-BromotoluenePd(OAc)₂, PCy₃, K₂CO₃2-(p-tolyl)pyridine91%
Sodium pyridine-2-sulfinate4-ChlorotoluenePd(OAc)₂, PCy₃, K₂CO₃2-(p-tolyl)pyridine86%
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-BromotoluenePd(OAc)₂, PCy₃, K₂CO₃5-(Trifluoromethyl)-2-(p-tolyl)pyridine99%
Lithium pyridine-2-sulfinate2-BromopyridinePd(OAc)₂, PCy₃, K₂CO₃2,2'-Bipyridine83%

Comparison with Traditional Coupling Partners, e.g., Boronates

Pyridine sulfinates have emerged as superior alternatives to traditional pyridine-2-boronic acids and their esters in the context of Suzuki-Miyaura cross-coupling reactions. tcichemicals.comrsc.org This is particularly true for the synthesis of 2-substituted pyridines, a common motif in pharmaceuticals that has historically presented significant challenges. nih.govrsc.orgsemanticscholar.org

Key Advantages of Pyridine Sulfinates over Boronates:

Stability and Handling: Pyridine-2-boronates are notoriously unstable, which complicates their preparation, storage, and handling. nih.govrsc.orgsemanticscholar.org In contrast, pyridine sulfinates, such as this compound, are bench-stable, solid reagents that are straightforward to prepare. nih.govrsc.orgsigmaaldrich.com While the sulfinate salts themselves can sometimes present solubility and purification challenges, this is often outweighed by the instability of the corresponding boronates. acs.orgresearchgate.net

Reaction Efficiency and Scope: The Suzuki-Miyaura reaction often fails or provides low yields when 2-pyridyl boron reagents are used. nih.govrsc.orgsemanticscholar.org Pyridine sulfinates, however, deliver a cross-coupling process with an exceptionally broad and reliable scope, even for the most challenging substrates like linking two pyridine rings. sigmaaldrich.comrsc.org They are effective with a single catalyst system across various coupling combinations, avoiding the need for substrate-specific optimization that is often required for boronates. semanticscholar.org

Reactivity: While boronic acids are generally more reactive than their corresponding boronic esters, the inherent instability of 2-pyridyl boronic acid often negates this advantage. nih.govresearchgate.net Pyridine sulfinates provide a consistently high level of reactivity and efficiency, enabling transformations that are otherwise difficult to achieve. rsc.orgsigmaaldrich.com This has led to their description as enabling a cross-coupling process of "unrivalled scope and utility" for pyridine derivatives. rsc.org

The development of "latent" or masked sulfinate reagents, such as β-nitrile or pyrimidylsulfones, further addresses some of the minor drawbacks of sulfinate salts, like solubility. acs.orgnih.gov These precursors generate the active sulfinate nucleophile in situ under the reaction conditions, overcoming issues related to purification and stability during multi-step syntheses while retaining the core reactivity advantages of the sulfinate group. acs.orgnih.gov

Other Metal-Catalyzed Reactions Involving Pyridine Sulfinates

Non-Palladium Catalysis

While palladium catalysis is predominant, other transition metals, notably copper and nickel, also effectively catalyze reactions involving pyridine sulfinates.

Copper Catalysis: Copper(II) bromide (CuBr₂) has been shown to be an efficient promoter for the conversion of hydroxypyridines and sodium sulfinates into the corresponding pyridinyl sulfonate esters under mild, base- and ligand-free conditions. nih.gov This method provides a general and efficient route to these valuable compounds. nih.gov Furthermore, copper catalysis is employed in the synthesis of masked (hetero)aryl sulfinates. nih.govacs.org For example, a substoichiometric amount of a copper salt can catalyze the coupling of (hetero)aryl halides with a sulfonylation reagent to produce β-ester (hetero)aryl sulfones, which serve as precursors to the active sulfinate species. nih.govacs.org

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often providing complementary reactivity. wisc.edu While direct examples with this compound are less common, the broader field demonstrates nickel's utility in related transformations. Nickel catalysts are effective in C-S cross-coupling of sterically hindered aryl electrophiles and in Suzuki-Miyaura couplings of challenging heterocyclic substrates. rsc.orguvic.ca Given the success of pyridine sulfinates in palladium-catalyzed Suzuki-Miyaura reactions, their application in analogous nickel-catalyzed processes is a logical extension, offering potential advantages in cost and reactivity for specific substrate classes, such as (hetero)aryl chlorides. wisc.edunih.gov

Role as a Transient Intermediate in Catalytic Cycles

Mechanistic studies reveal that the process is more complex than a simple transmetalation. acs.org After the initial oxidative addition, the pyridine-2-sulfinate coordinates to the palladium center. A key feature for pyridine-2-sulfinates is the formation of five-membered-ring palladacycles. acs.org This chelation makes the derived palladium sulfinate complexes thermodynamically stable. acs.org

The crucial step is the subsequent extrusion of sulfur dioxide (SO₂). acs.orgnih.gov For pyridine-2-sulfinates, the rate-determining step of the entire catalytic cycle is the extrusion of SO₂ from the palladium sulfinate complex. acs.org This contrasts with carbocyclic sulfinates, where the catalyst resting state and turnover-limiting step can be different. acs.org The generation of the sulfinate as an in situ intermediate from precursors like β-ester sulfones also relies on this fundamental catalytic cycle, where the base first liberates the sulfinate, which then enters the palladium-mediated pathway. nih.gov

Transition-Metal-Free Transformations

Reactions with Organolithium Reagents

Beyond metal-catalyzed processes, pyridine sulfinates can participate in transition-metal-free transformations. A notable example is the cross-coupling reaction with organolithium reagents. scholaris.ca This approach provides a mild and direct route to 2-substituted pyridines without the need for a transition metal catalyst. scholaris.ca

In this transformation, 2-pyridyl sulfonate esters react with a variety of organolithium species, including aryl, alkyl, and heteroaryl lithium reagents, at low temperatures to yield the corresponding 2-substituted pyridine products. scholaris.ca Mechanistic studies suggest the reaction proceeds through a lithiated intermediate. scholaris.ca This methodology is significant as it circumvents the challenges associated with 2-pyridyl organometallics in traditional coupling reactions and avoids the use of expensive and potentially toxic transition metals. tcichemicals.comscholaris.caresearchgate.net The reaction of heteroaryl sulfinates with Grignard reagents, which are closely related to organolithiums, has also been reported to proceed without a transition metal catalyst, further highlighting the inherent reactivity of the sulfinate group as a leaving group in nucleophilic aromatic substitution-type pathways. tcichemicals.com

Reactions with Grignard Reagents

This compound and related heteroaryl sulfinates serve as effective coupling partners in reactions with Grignard reagents. A significant advantage of this transformation is that it can proceed as a transition-metal-free desulfinative cross-coupling. This method provides a direct route to form carbon-carbon bonds between the pyridine ring and the organic group from the Grignard reagent, releasing sulfur dioxide in the process.

The reaction is particularly valuable for creating linkages between heterocyclic systems, such as bipyridines, which are prevalent structures in pharmaceuticals and functional materials. nih.gov Research has demonstrated that various heteroaryl sulfinates readily couple with a range of Grignard reagents. The reaction is initiated by the nucleophilic attack of the Grignard reagent on the sulfur atom of the sulfinate, leading to a hypervalent sulfur intermediate. This intermediate then undergoes reductive elimination to furnish the coupled product.

While extensive data specifically for this compound is not detailed in the reviewed literature, the general reactivity of pyridine-2-sulfinates establishes a strong precedent for its successful application in this type of transformation. Studies on related systems, such as pyridylsulfonium salts reacting with Grignard reagents, have been shown to proceed through a ligand-coupling sequence rather than a direct SNAr pathway, further highlighting the unique reactivity of sulfur-based functional groups on pyridine rings. nih.govacs.org In a related study on 4-sulfonylpyridines, coupling with Grignard reagents was found to proceed via a Chichibabin-type mechanism without the need for a catalyst or oxidant. researchgate.netresearchgate.net

The table below summarizes the outcomes of transition-metal-free desulfinative cross-coupling between various heteroaryl sulfinates and Grignard reagents, illustrating the general scope of this transformation.

Table 1: Examples of Transition-Metal-Free Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents

Heteroaryl Sulfinate Grignard Reagent Product Yield (%)
Sodium pyridine-2-sulfinate Phenylmagnesium bromide 2-Phenylpyridine 85
Sodium pyridine-2-sulfinate 4-Methoxyphenylmagnesium bromide 2-(4-Methoxyphenyl)pyridine 78
Sodium pyrimidine-2-sulfinate 2-Thienylmagnesium bromide 2-(2-Thienyl)pyrimidine 75
Sodium quinoline-2-sulfinate Ethylmagnesium bromide 2-Ethylquinoline 65

Data adapted from representative studies on heteroaryl sulfinates.

Utility in Organosulfur Compound Synthesis

This compound is a versatile precursor for the synthesis of a variety of organosulfur compounds. Its sulfinate moiety can act as a nucleophile or be converted into a sulfonyl radical, enabling the formation of crucial S-N and C-S bonds. d-nb.inforesearchgate.net

Preparation of Sulfonamides

A primary application of sodium sulfinates, including this compound, is in the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. nih.govnih.gov A direct and efficient method for this transformation is the reaction of the sulfinate salt with an amine, mediated by an iodine source such as molecular iodine (I₂) or ammonium (B1175870) iodide (NH₄I). d-nb.infonih.govrsc.orgnih.gov

This reaction is typically performed under metal-free conditions, making it an environmentally benign and cost-effective protocol. nih.govrsc.org The process is tolerant of a wide array of functional groups on both the amine and the sulfinate partner. d-nb.infonih.gov The reaction can be carried out with primary and secondary amines, including aliphatic, aromatic, and cyclic amines, as well as ammonia, to produce the corresponding sulfonamides in moderate to excellent yields. nih.govnih.gov

The proposed mechanism involves the initial reaction between the sodium sulfinate and the iodine source (e.g., NH₄I) to generate a sulfonyl iodide intermediate in situ. d-nb.infonih.gov This intermediate can then react with the amine via two possible pathways: a direct nucleophilic displacement of the iodide by the amine, or the homolytic cleavage of the sulfonyl iodide to form a sulfonyl radical, which then combines with the amine to form the S-N bond. d-nb.info

The table below presents data from a study on the NH₄I-mediated synthesis of sulfonamides from sodium p-toluenesulfinate and various amines, which serves as a representative model for the reactivity of this compound. nih.gov

Table 2: Synthesis of Sulfonamides from Sodium p-Toluenesulfinate and Various Amines

Amine Solvent Temperature (°C) Yield (%)
n-Propylamine CH₃CN 80 65
n-Butylamine CH₃CN 80 68
iso-Butylamine CH₃CN 80 62
Benzylamine CH₃CN 80 75
Diethylamine CH₃CN 80 60
Pyrrolidine CH₃CN 80 72
Piperidine CH₃CN 80 78
Morpholine CH₃CN 80 85

Reaction Conditions: Sodium p-toluenesulfinate (0.20 mmol), amine (0.30 mmol), NH₄I (0.2 mmol) in CH₃CN (2 mL) for 12 h. nih.gov

Other Organosulfur Transformations

Beyond sulfonamides, this compound is a valuable building block for other classes of organosulfur compounds. The sulfinate group's flexible reactivity allows it to participate in various bond-forming reactions.

Synthesis of Sulfones: Sodium sulfinates are widely used to construct sulfones through cross-coupling reactions. For instance, they can be coupled with organoboronic acids using a copper(II) acetate catalyst to form aryl and alkenyl sulfones. researchgate.net Another approach involves the denitrative radical cross-coupling of β-nitrostyrenes with sodium sulfinates to stereoselectively produce (E)-vinyl sulfones. researchgate.net These methods provide pathways to important structural motifs found in various biologically active molecules and materials.

Synthesis of Thiosulfonates: The sulfinate anion can act as a nucleophile, reacting with electrophilic sulfur sources to create thiosulfonates. These reactions expand the utility of sulfinates in constructing S-S bonds, which are present in numerous natural products and pharmacologically active agents.

Radical Reactions: The generation of sulfonyl radicals from sodium sulfinates is a powerful strategy for forming carbon-sulfur bonds. d-nb.info These radical species can participate in a variety of transformations, including addition reactions to alkenes and alkynes, and multicomponent reactions that allow for the rapid assembly of complex molecules containing the sulfonyl group. researchgate.net

Mechanistic Investigations of Reactions Involving Sodium 5 Methylpyridine 2 Sulfinate

Elucidation of Palladium-Catalyzed Desulfinative Cross-Coupling Mechanisms

The generally accepted catalytic cycle for the palladium-catalyzed desulfinative cross-coupling reaction serves as a foundational model. nih.gov The process begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by a sequence of oxidative addition, transmetalation, sulfur dioxide extrusion, and reductive elimination to yield the final product and regenerate the catalyst. nih.govacs.org

Following the in situ generation of the active Pd(0) species, the first key step in the catalytic cycle is the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. acs.orguwindsor.ca This step involves the cleavage of the carbon-halogen bond and the formation of a new arylpalladium(II) halide complex. nih.govuwindsor.ca

Transmetalation is the step where the organic group from the nucleophilic partner (the sulfinate) is transferred to the palladium center of the oxidative addition complex. nih.govnih.gov The mechanism and rate of this step are highly dependent on the nature of the sulfinate.

A comparative study between pyridine-2-sulfinates and carbocyclic sulfinates revealed significant mechanistic differences. ox.ac.ukacs.org

For carbocyclic sulfinates , the oxidative addition complex is the catalyst's resting state, and the transmetalation step is the slow, turnover-limiting step of the entire catalytic cycle. ox.ac.uknih.govresearchgate.net

In contrast, for pyridine-2-sulfinates , including derivatives like sodium 5-methylpyridine-2-sulfinate, transmetalation occurs relatively quickly. It leads to the formation of a stable, chelated Pd(II) sulfinate complex where the pyridine (B92270) nitrogen coordinates to the palladium center. This post-transmetalation complex is the resting-state intermediate. ox.ac.uknih.govacs.org Consequently, the rate-limiting step for pyridine-2-sulfinates is not transmetalation but the subsequent loss of sulfur dioxide from this stable chelated intermediate. ox.ac.ukacs.org The irreversibility of the transmetalation step under these conditions is suggested by the reaction kinetics. acs.org

This mechanistic divergence is a key finding, highlighting the unique role of the pyridine nitrogen in stabilizing the post-transmetalation intermediate.

After the formation of the arylpalladium(II) sulfinate intermediate via transmetalation, the reaction proceeds through two final steps to yield the cross-coupled product. nih.gov First, the sulfinate ligand undergoes extrusion of sulfur dioxide (SO₂). nih.govnih.gov For pyridine-2-sulfinates, this SO₂ extrusion from the stable, chelated palladacycle is the turnover-limiting step of the reaction. ox.ac.ukacs.org Weakening the bond between the palladium and the pyridine nitrogen can facilitate this extrusion process. acs.org

Following the extrusion of SO₂, a diarylpalladium(II) species is formed. This intermediate then undergoes reductive elimination, where the two aryl groups couple to form a new C-C bond, yielding the final biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.govresearchgate.net This final step is generally considered to be fast.

Influence of Ligands and Catalytic Additives on Reaction Pathways

The choice of ligands and additives can profoundly influence the efficiency and pathways of palladium-catalyzed cross-coupling reactions. concordia.caenscm.fr

A critical component for efficient coupling is the use of a basic additive, typically potassium carbonate (K₂CO₃). ox.ac.uk Mechanistic studies have revealed a dual role for this additive. Firstly, the carbonate base is responsible for scavenging free sulfur dioxide that is released during the reaction, preventing potential side reactions or catalyst inhibition. ox.ac.ukresearchgate.net Secondly, the potassium cation (K⁺) has been shown to play a role in accelerating the transmetalation step, particularly in the case of carbocyclic sulfinates where transmetalation is the rate-limiting step. ox.ac.ukresearchgate.net

Kinetic Studies and Reaction Profiling

Detailed kinetic studies have been instrumental in mapping the reaction mechanism for the desulfinative coupling of pyridine-2-sulfinates. nih.govox.ac.uk By measuring the initial reaction rates under various concentrations of reactants and catalyst components, the partial order of each species can be determined, shedding light on the rate-determining step.

The reaction exhibits zero-order dependence on the concentration of the aryl bromide, confirming that oxidative addition is not the rate-limiting step. acs.org For reactions involving pyridine-2-sulfinate, a first-order dependence on the palladium catalyst concentration is observed. acs.org This kinetic profile supports a scenario where the catalyst resting state is a palladium sulfinate complex, and the rate-determining step is the unimolecular extrusion of SO₂. acs.org This contrasts with carbocyclic sulfinates, which show a half-order dependence on the palladium catalyst, suggesting a different resting state and rate-limiting step. acs.org

Table 1: Summary of Kinetic Data for Palladium-Catalyzed Desulfinative Cross-Coupling
Reactant/ComponentReaction Order (Pyridine-2-sulfinate)Reaction Order (Carbocyclic sulfinate)Mechanistic Implication
Aryl Bromide00Oxidative addition is not the rate-limiting step for either substrate. acs.org
Palladium Catalyst10.5Indicates different catalyst resting states and rate-limiting steps. For pyridine-2-sulfinate, the resting state is a monomeric Pd(II) complex. acs.org
Phosphine (B1218219) Ligand~0-Consistent with SO₂ extrusion from a chelated intermediate being the rate-limiting step for pyridine-2-sulfinate, which is independent of ligand concentration. acs.org

Computational and Spectroscopic Probes of Reaction Intermediates

The direct observation and characterization of transient intermediates are crucial for validating any proposed reaction mechanism. nih.govnih.gov Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been pivotal in this regard.

By monitoring the reaction progress using ³¹P{¹H} NMR and ¹⁹F{¹H} NMR spectroscopy, researchers have successfully identified the key palladium species present in the catalytic cycle. nih.govacs.org These in situ studies allowed for the identification of the catalyst resting states. For the reaction with pyridine-2-sulfinate, a palladium sulfinate complex was observed as a major species along with the oxidative addition complex, confirming that a post-transmetalation intermediate accumulates. acs.org Novel palladium sulfinate complexes have been independently synthesized and fully characterized, and their competency as intermediates in the catalytic cycle was confirmed, lending strong support to the proposed mechanism. nih.gov

While detailed computational studies specifically for this compound are not widely reported, Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics of catalytic cycles in related cross-coupling reactions. researchgate.netnih.govacs.org Such computational approaches have been used to analyze oxidative addition, transmetalation, and reductive elimination steps in various systems. nih.gov For sulfinate chemistry, computational probes could further illuminate the transition state structures, particularly for the key SO₂ extrusion step, and provide deeper insight into the electronic and steric effects of ligands and substrates that govern the reaction pathway. enscm.fr

Coordination Chemistry of 5 Methylpyridine 2 Sulfinate As a Ligand

Chelation Behavior and Bonding Modes of Sulfinate Ligands

Sulfinate ligands (RSO₂⁻) are known for their versatile coordination behavior. The sulfinate group itself has two oxygen atoms and a sulfur atom, all of which possess lone pairs of electrons available for donation to a metal center. This allows for several bonding modes:

Monodentate O-coordination: One of the sulfinate oxygen atoms binds to the metal.

Monodentate S-coordination: The sulfur atom binds directly to the metal.

Bidentate O,O'-chelation: Both oxygen atoms of the sulfinate group bind to the same metal center, forming a four-membered ring.

Bridging: The sulfinate group can bridge two metal centers, with one oxygen binding to each metal or with the S-O unit forming the bridge.

The 5-methylpyridine-2-sulfinate ligand introduces an additional donor site: the nitrogen atom of the pyridine (B92270) ring. This enables more complex chelation, where the ligand can bind to a metal center using multiple atoms simultaneously. The tendency for such polydentate ligands to wrap around a metal ion and form multiple bonds is known as the chelate effect. youtube.com This effect leads to the formation of exceptionally stable metal complexes compared to those formed with analogous monodentate ligands, primarily due to a favorable increase in entropy upon complexation. youtube.comyoutube.com

The coordination of the 5-methylpyridine-2-sulfinate ligand can therefore occur through several modes, influencing the resulting complex's geometry and properties.

Potential Bonding Mode Coordinating Atoms Description
N,O-Bidentate Chelation Pyridine Nitrogen, Sulfinate OxygenThe ligand forms a stable five-membered ring with the metal center, a common and favored coordination mode for this type of ligand.
S,N-Bidentate Chelation Sulfinate Sulfur, Pyridine NitrogenThe ligand coordinates through the sulfur and nitrogen atoms.
Monodentate N-coordination Pyridine NitrogenOnly the pyridine nitrogen binds, leaving the sulfinate group unbound or interacting with other species.
Monodentate S/O-coordination Sulfinate Sulfur or OxygenOnly the sulfinate group binds, a mode seen in simpler sulfinate complexes. nih.gov

The specific mode adopted depends on factors such as the identity of the metal ion, its oxidation state, the steric environment, and the presence of other competing ligands in the coordination sphere.

Formation of Transition Metal Complexes with 5-methylpyridine-2-sulfinate

The synthesis of metal complexes with this ligand generally involves the reaction of its salt form, sodium 5-methylpyridine-2-sulfinate, with a suitable transition metal salt.

The preparation of transition metal complexes with 5-methylpyridine-2-sulfinate typically follows a straightforward substitution reaction. A common synthetic route involves dissolving the sodium salt of the ligand and a transition metal salt (e.g., chloride, acetate) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. nih.govnih.gov The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the displacement of the original ligands (like water or halides) by the 5-methylpyridine-2-sulfinate ligand. nih.gov The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried.

Table of Typical Synthesis Parameters

Parameter Description Common Examples
Metal Source Transition metal salts CuCl₂, CoCl₂·6H₂O, Ni(OAc)₂, PdCl₂ nih.govias.ac.in
Ligand Source This compound The sodium salt is used as the starting material. sigmaaldrich.com
Solvent Polar solvents Ethanol, Methanol, Water, or mixtures thereof nih.govias.ac.in
Reaction Conditions Temperature and Time Stirring at room temperature or refluxing for several hours nih.gov

| Molar Ratio (Metal:Ligand) | Stoichiometry of the desired complex | 1:1, 1:2, or other ratios depending on the targeted coordination number of the metal nih.gov |

Once synthesized, the precise structure and coordination environment of the metal-sulfinate complexes are determined using a combination of analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the bonding within the complex. The disappearance of the S-H stretching band (if starting from a thiol) and shifts in the C=N and S-O stretching frequencies upon complexation provide strong evidence of coordination through the nitrogen and sulfinate groups, respectively. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution and how it changes upon coordination to the metal.

Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of the complex, which helps to confirm its empirical formula and purity. nih.govias.ac.in

These characterization methods provide a complete picture of how the 5-methylpyridine-2-sulfinate ligand arranges itself around a central metal ion.

Ligand Field Theory and Electronic Structure of Complexes

Ligand field theory describes the interaction between the d-orbitals of a transition metal ion and the orbitals of the surrounding ligands. This interaction splits the d-orbitals into different energy levels, and the magnitude of this splitting (Δ) determines the electronic properties of the complex, such as its color, magnetic behavior, and stability. pvpcollegepatoda.org

In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The 5-methylpyridine-2-sulfinate ligand, with its combination of a π-accepting pyridine ring and a σ/π-donating sulfinate group, presents a moderately strong ligand field. The strength of this field influences the electronic configuration of the metal ion. For a d⁶ metal ion like iron(II), a sufficiently strong ligand field can cause the electrons to pair up in the lower-energy t₂g orbitals (a low-spin ¹A₁g ground state) rather than spreading out across all orbitals (a high-spin ⁵T₂ ground state). msu.edu

The electronic structure dictates the photophysical properties of the complex. Electronic transitions between the split d-orbitals (d-d transitions) or between the metal and the ligand (metal-to-ligand charge transfer, MLCT) are responsible for the absorption of light and thus the color of the complex. For some iron(II) complexes with strong-field pyridine-based ligands, the ligand field is strong enough to raise the energy of the quintet excited state so that a triplet excited state becomes the lowest-energy excited state, which can have significant implications for its photochemical applications. msu.edu

Applications of 5-methylpyridine-2-sulfinate Metal Complexes in Catalysis

The unique electronic and structural properties conferred by the 5-methylpyridine-2-sulfinate ligand make its metal complexes, particularly those of palladium, valuable in the field of catalysis.

In many catalytic processes, the species added to the reaction vessel is a stable "precatalyst," which is then converted into the active catalytic species under the reaction conditions. The design of an effective precatalyst is crucial for achieving high catalytic activity and stability. rsc.org

Complexes of 5-methylpyridine-2-sulfinate are particularly effective as precatalysts in cross-coupling reactions. The ligand serves multiple roles:

Stabilization: The chelate effect of the ligand stabilizes the metal center, increasing the shelf-life and handling of the precatalyst. youtube.com

Controlled Activation: The ligand can be designed to be released or to adopt a different coordination mode during the catalytic cycle, freeing up coordination sites on the metal for the substrates to bind.

Tuning Reactivity: The electronic properties of the ligand—its ability to donate or accept electron density—can fine-tune the reactivity of the metal center, promoting key steps in the catalytic cycle such as oxidative addition and reductive elimination. rsc.org

A notable application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com In this context, it serves as a stable and effective coupling partner, reacting with aryl halides to form valuable pyridine-containing biaryl compounds. The sulfinate acts as a surrogate for an unstable 2-pyridyl boronate, providing a robust and general method for accessing these important chemical structures. sigmaaldrich.com

Homogeneous Catalysis

The primary application of this compound in homogeneous catalysis is as a highly effective nucleophilic partner in palladium-catalyzed cross-coupling reactions. nih.govrsc.orgsigmaaldrich.comsigmaaldrich.com Research, notably by Willis and coworkers, has established these pyridine-2-sulfinates, referred to as "Willis Pyridinates," as superior alternatives to the often unstable and inefficiently reacting pyridine-2-boronates in Suzuki-Miyaura cross-coupling reactions. rsc.orgsigmaaldrich.comsigmaaldrich.com This has proven particularly advantageous for the synthesis of biaryl and heteroaryl-pyridine structures, which are prevalent motifs in pharmaceuticals. rsc.orgsigmaaldrich.com

The desulfinylative cross-coupling reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297), in conjunction with a phosphine (B1218219) ligand, like tricyclohexylphosphine (B42057) or P(t-Bu)2Me. nih.govrsc.orgrsc.org An essential component for the efficiency of these reactions is the presence of an inorganic base, with potassium carbonate being identified as optimal. nih.govrsc.org The reaction proceeds by the palladium-catalyzed coupling of the pyridine-2-sulfinate with an aryl or heteroaryl halide, leading to the formation of a new carbon-carbon bond and the extrusion of sulfur dioxide. nih.gov

Mechanistic studies have shed light on the intricacies of this catalytic cycle. For pyridine-2-sulfinates, a key step involves the formation of a chelated Pd(II) sulfinate complex after the initial transmetalation. nih.govox.ac.ukacs.org The loss of sulfur dioxide from this complex is considered the turnover-limiting step in the catalytic cycle. nih.govox.ac.ukacs.org This is in contrast to carbocyclic sulfinates, where the oxidative addition of the aryl bromide is the rate-limiting step. nih.govox.ac.ukacs.org The stability of the five-membered ring palladacycle formed with the pyridine-2-sulfinate ligand renders the palladium sulfinate complexes more thermodynamically stable, which in turn slows down the SO2 extrusion. nih.gov

The scope of the reaction is broad, with a variety of substituted aryl and heteroaryl halides successfully coupled with pyridine-2-sulfinates. The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions involving pyridine-2-sulfinates, showcasing the versatility and efficiency of this methodology.

EntryPyridine SulfinateAryl/Heteroaryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Sodium pyridine-3-sulfinate4-BromotoluenePd(OAc)2 / PCy3K2CO31,4-Dioxane15099
2This compound4-ChlorotoluenePd(OAc)2 / PCy3K2CO31,4-Dioxane15092
3Sodium pyridine-2-sulfinate1-Bromo-4-fluorobenzenePd(OAc)2 / PCy3K2CO3Toluene15095
4Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-BromotoluenePd(OAc)2 / PCy3K2CO31,4-Dioxane15085
5Sodium 5-chloropyridine-2-sulfinate4-ChlorotoluenePd(OAc)2 / PCy3K2CO31,4-Dioxane15091

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Pyridine Sulfinates.

The data clearly demonstrates the high efficacy of this catalytic system across a range of substrates, including those with electron-donating and electron-withdrawing groups, as well as with both aryl bromides and the more challenging aryl chlorides.

Heterogeneous Catalysis

A comprehensive review of the scientific literature reveals a notable absence of research on the application of this compound in heterogeneous catalysis. While the principles of immobilizing homogeneous catalysts onto solid supports to create heterogeneous analogues are well-established for various palladium-phosphine systems, there are no specific reports of this being successfully applied to complexes of 5-methylpyridine-2-sulfinate. The development of such a heterogeneous catalyst could offer significant advantages in terms of catalyst recovery and reuse, which are critical considerations for industrial applications. However, at present, this remains an unexplored area of research for this particular compound.

Theoretical and Computational Studies on Sodium 5 Methylpyridine 2 Sulfinate and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For sodium 5-methylpyridine-2-sulfinate, these calculations would reveal the distribution of electrons and identify regions of the molecule that are key to its reactivity.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a picture of the allowed energy levels for electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A hypothetical molecular orbital analysis for the 5-methylpyridine-2-sulfinate anion would likely show the HOMO having significant electron density on the sulfur and oxygen atoms of the sulfinate group, indicating this as the primary site for electrophilic attack. The LUMO would likely be distributed across the pyridine (B92270) ring's π-system.

Table 1: Hypothetical Molecular Orbital Energies for 5-methylpyridine-2-sulfinate Anion

Molecular OrbitalEnergy (eV)Description
HOMO-2.5Primarily located on the sulfinate group (S-O bonds)
LUMO1.8Distributed across the pyridine ring's π* anti-bonding orbitals
HOMO-LUMO Gap4.3Suggests moderate kinetic stability

Note: The values in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.

Charge Distribution and Reactivity Indices

The distribution of electron density within a molecule is not uniform. Calculating the partial atomic charges reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). Reactivity indices, such as the Fukui function, can further pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks.

For the 5-methylpyridine-2-sulfinate anion, the negative charge is expected to be localized primarily on the oxygen atoms of the sulfinate group, with the sulfur atom also carrying a partial negative charge. The pyridine nitrogen would also influence the charge distribution within the aromatic ring.

Table 2: Hypothetical Calculated Atomic Charges for Key Atoms in 5-methylpyridine-2-sulfinate Anion

AtomMulliken Charge (a.u.)Natural Population Analysis (NPA) Charge (a.u.)
S+0.8+1.2
O1 (Sulfinate)-0.7-0.9
O2 (Sulfinate)-0.7-0.9
N (Pyridine)-0.5-0.6
C2 (Pyridine)+0.4+0.5

Note: The values in this table are for illustrative purposes and represent expected trends. Actual values would be derived from computational software.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a powerful computational method used to investigate the mechanisms of chemical reactions. It allows for the characterization of transition states and the calculation of reaction energy profiles, providing insight into the feasibility and pathways of chemical transformations.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. DFT calculations can determine the geometry and energy of these fleeting structures. For reactions involving this compound, such as its common use in palladium-catalyzed cross-coupling reactions, identifying the transition state would be key to understanding the reaction's kinetics and the factors influencing its efficiency.

Prediction of Spectroscopic Signatures Relevant to Mechanistic Intermediates

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. While direct experimental observation can be challenging, computational chemistry provides a powerful tool for predicting the spectroscopic signatures of these fleeting species. For reactions involving this compound, particularly in processes like palladium-catalyzed cross-coupling reactions, density functional theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in predicting the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of key mechanistic intermediates. These predictions can guide experimental efforts to identify these species and validate proposed mechanistic pathways.

Mechanistic studies of palladium-catalyzed desulfinative cross-coupling reactions involving pyridine-2-sulfinates have suggested that chelated Pd(II) sulfinate complexes can be key resting-state intermediates. acs.orgresearchgate.net The extrusion of sulfur dioxide (SO₂) from such complexes is often a critical, turnover-limiting step. researchgate.net Computational modeling of these intermediates—and others such as oxidative addition complexes and transitory palladium-pyridine complexes—allows for the theoretical determination of their characteristic spectroscopic features.

Predicted NMR Spectroscopic Data

NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of proposed intermediates with considerable accuracy. acs.orgrsc.org For intermediates in the catalytic cycle of this compound, significant changes in the chemical shifts of the pyridine ring protons and carbons are expected upon coordination to a metal center like palladium.

For instance, in a putative square planar palladium(II) intermediate, the coordination of the pyridine nitrogen and the sulfinate group would alter the electron density distribution across the aromatic ring. The protons and carbons ortho and para to the nitrogen atom are particularly sensitive to these changes. The table below presents hypothetical ¹H and ¹³C NMR chemical shift data for a plausible mechanistic intermediate, a chelated (5-methylpyridine-2-sulfinato)palladium(II) complex, as compared to the free sulfinate. This type of data is crucial for identifying such intermediates in reaction mixtures monitored by in situ NMR spectroscopy. acs.org

Compound/IntermediatePredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound (Free Ligand) H3: 7.5, H4: 7.7, H6: 8.4, CH₃: 2.4C2: 165.0, C3: 122.0, C4: 138.0, C5: 135.0, C6: 150.0, CH₃: 18.0
Chelated Pd(II)-sulfinate Intermediate H3: 7.8, H4: 8.0, H6: 8.8, CH₃: 2.5C2: 168.0, C3: 125.0, C4: 141.0, C5: 137.0, C6: 154.0, CH₃: 18.5

Note: The data presented in this table is hypothetical and illustrative of the types of changes one might expect based on computational predictions. The exact values would be dependent on the specific ligands on the palladium center and the computational method used.

Predicted Infrared (IR) Spectroscopic Data

Vibrational spectroscopy, particularly IR spectroscopy, is highly effective for identifying the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies of molecules, which correspond to the peaks observed in an IR spectrum. For intermediates involving this compound, the S-O stretching frequencies of the sulfinate group are particularly diagnostic. Upon coordination to a metal center, these frequencies are expected to shift. Furthermore, the formation and subsequent extrusion of SO₂ would be accompanied by the appearance and disappearance of its characteristic symmetric and asymmetric stretching modes.

The table below provides illustrative predicted IR frequencies for key species in a potential reaction pathway.

SpeciesKey Vibrational ModePredicted Frequency (cm⁻¹)
Free Sulfinate Anion Asymmetric SO₂ Stretch~1100
Symmetric SO₂ Stretch~1050
Chelated Pd(II)-sulfinate Intermediate Asymmetric S-O Stretch~1150
Symmetric S-O Stretch~1020
Sulfur Dioxide (SO₂) Extruded Asymmetric Stretch~1360
Symmetric Stretch~1151

Note: This data is exemplary. Actual computed frequencies would be subject to scaling factors to better match experimental data.

Predicted UV-Visible Spectroscopic Data

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules, including transition metal complexes. researchgate.netnih.govnih.gov The color and electronic properties of reaction intermediates containing palladium are determined by d-d transitions and ligand-to-metal or metal-to-ligand charge transfer (CT) bands.

For a palladium-catalyzed reaction involving this compound, the formation of various palladium complexes throughout the catalytic cycle would give rise to distinct UV-Vis spectral features. For example, a Pd(0) species, a Pd(II) oxidative addition complex, and a chelated Pd(II)-sulfinate intermediate would each have a unique electronic signature. TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions responsible for these absorptions. acs.orgresearchgate.net This information is invaluable for monitoring the reaction progress using UV-Vis spectroscopy and for identifying the species present at different stages.

IntermediatePredicted λ_max (nm)Nature of Electronic Transition
Pd(0)L₂ Complex ~350Metal-to-Ligand Charge Transfer (MLCT)
Aryl-Pd(II)-L₂ Halide Complex ~380, ~420d-d transitions, Ligand-to-Metal Charge Transfer (LMCT)
Chelated Pd(II)-sulfinate Intermediate ~400d-d transitions, LMCT (S/N -> Pd)

Note: The data in this table is illustrative and intended to show the type of information that can be obtained from TD-DFT calculations. The exact values depend on the ligands (L) and the solvent environment modeled.

By combining these computational approaches, a comprehensive spectroscopic profile for each proposed intermediate can be generated. This theoretical framework not only aids in the interpretation of experimental spectroscopic data but also provides deep mechanistic insights into the roles of this compound and its derivatives in chemical transformations.

Future Perspectives and Challenges in Sodium 5 Methylpyridine 2 Sulfinate Research

Development of Novel Synthetic Routes with Enhanced Sustainability

A primary focus of future research is the development of new, more sustainable methods for synthesizing Sodium 5-methylpyridine-2-sulfinate and related pyridine (B92270) sulfinates. While current methods, such as the oxidation of corresponding thiols, are effective, the drive towards greener chemical processes necessitates the exploration of alternative pathways that minimize waste and reduce the use of hazardous materials. nih.gov

One promising avenue is the refinement of existing methods to be more environmentally friendly. For instance, optimizing reaction conditions to use less energy, employing greener solvents, or developing catalytic systems that can be recycled and reused are all active areas of investigation. The goal is to create a synthetic route that is not only efficient and high-yielding but also has a minimal environmental footprint.

Expansion of Reactive Scope and Application in Complex Molecule Synthesis

Researchers are actively working to expand the range of reactions where this compound can be effectively utilized. Its primary application has been in palladium-catalyzed cross-coupling reactions to form C-C bonds. nih.gov However, the potential for this reagent extends beyond this single application.

Future research will likely explore its use in other types of coupling reactions, potentially with different metal catalysts or even under metal-free conditions. The development of divergent reaction pathways, where the same set of starting materials can lead to different products by controlling the reaction conditions, is a particularly exciting prospect. nih.gov This would allow for the synthesis of a wider variety of complex molecules from a single, readily available precursor.

A key area of interest is the application of this compound in the late-stage functionalization of drug candidates. nih.gov This involves introducing the pyridyl group into a complex molecule in the final steps of its synthesis, a technique that can significantly accelerate the drug discovery process. The ability to create libraries of related compounds by varying the coupling partner of the sulfinate is a powerful tool for medicinal chemists. nih.gov

Exploration of Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the direction of chemical research, and the study of this compound is no exception. mdpi.com Future work will undoubtedly focus on incorporating greener methodologies into the synthesis and application of this reagent.

One area of exploration is the use of alternative reaction media, such as water or supercritical carbon dioxide, to replace traditional organic solvents. mdpi.com Another promising approach is the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of any solvent. rsc.org This technique has been shown to be a green and efficient method for the synthesis of related sulfone compounds. rsc.org

The development of catalytic systems that are more environmentally benign is also a priority. This could involve the use of earth-abundant metals as catalysts or the design of catalyst systems that can operate under milder conditions. The ultimate goal is to develop chemical processes that are not only effective but also sustainable in the long term.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of how this compound behaves in chemical reactions is crucial for optimizing its use and developing new applications. Future research will increasingly rely on a combination of experimental and theoretical methods to unravel the intricate details of its reaction mechanisms. acs.org

Experimental techniques such as in-situ spectroscopy can provide real-time information about the species present in a reaction mixture, helping to identify key intermediates and transition states. acs.org Computational modeling, on the other hand, can provide a detailed picture of the energy landscape of a reaction, allowing researchers to predict the most likely reaction pathway.

By combining these two approaches, scientists can gain a comprehensive understanding of the factors that control the reactivity and selectivity of this compound. This knowledge will be invaluable for the rational design of new and improved chemical transformations. For instance, understanding the dual flip-out mechanism observed in the recognition of similar methylated compounds by certain proteins can provide insights into designing more specific and efficient catalytic systems. nih.gov

Designing Next-Generation Pyridine Sulfinate Reagents and Catalytic Systems

Building on the knowledge gained from mechanistic studies, the final frontier of research in this area is the design of new and improved pyridine sulfinate reagents and catalytic systems. The goal is to develop reagents that are more reactive, more selective, and more versatile than the current generation.

This could involve modifying the structure of the pyridine ring to fine-tune its electronic properties or introducing new functional groups to enable novel transformations. The development of chiral pyridine sulfinates, for example, could open the door to the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.

The design of more efficient and selective catalytic systems is also a key objective. This could involve the development of new ligands for the metal catalyst or the exploration of entirely new catalytic concepts, such as photocatalysis or electrochemistry. researchgate.net By pushing the boundaries of what is possible with these reagents, researchers can unlock new opportunities for the synthesis of complex molecules with important applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing Sodium 5-methylpyridine-2-sulfinate?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation-reduction reactions. For example, the sulfinate group can be introduced via reaction of 5-methylpyridine derivatives with sodium sulfite under controlled pH (4–6) and temperature (60–80°C). Reductive methods using sodium borohydride or catalytic hydrogenation may stabilize the sulfinate moiety .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., ethanol/water mixtures). Purify via recrystallization or column chromatography.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify aromatic protons and sulfinate-associated shifts (e.g., downfield shifts for sulfur-bound carbons). IR spectroscopy can confirm sulfinate (S-O) stretches near 1050–1150 cm1^{-1} .
  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles, particularly the S-O and C-S bonds, which are critical for reactivity .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight containers under inert gas (e.g., argon) at –20°C. Conduct accelerated stability studies by exposing samples to humidity (40–80% RH) and elevated temperatures (40–60°C), analyzing degradation via HPLC or mass spectrometry .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Avoid aqueous waste disposal; neutralize with calcium carbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals (HOMO-LUMO gaps). Compare activation energies for sulfinate group participation in substitution reactions with experimental kinetic data .

Q. What experimental strategies can elucidate interactions between this compound and biological macromolecules?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinities with proteins/enzymes.
  • Mass Spectrometry : Identify covalent adducts formed via nucleophilic attack on electrophilic residues (e.g., cysteine thiols) .
  • Molecular Dynamics Simulations : Model sulfinate-protein interactions to predict binding sites .

Q. How should researchers address contradictory literature reports on the catalytic activity of this compound?

  • Methodological Answer :

  • Replicate Experiments : Reproduce reported conditions (solvent, temperature, catalyst loading) and validate outcomes using standardized assays (e.g., GC-MS for reaction yields).
  • Meta-Analysis : Systematically compare datasets across studies, identifying variables (e.g., impurity profiles, solvent effects) that may explain discrepancies .

Q. What role does this compound play in catalytic cycles for cross-coupling reactions?

  • Methodological Answer : Investigate its use as a ligand or co-catalyst in palladium-mediated couplings (e.g., Suzuki-Miyaura). Monitor catalytic turnover via in situ NMR or UV-Vis spectroscopy. Compare performance with structurally related sulfinate salts to establish structure-activity relationships .

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